benzyl 3-Fluoro-5-(hydroxymethyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 3-Fluoro-5-(hydroxymethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a benzyl group, a fluorine atom at the 3-position, and a hydroxymethyl group at the 5-position of the piperidine ring. It is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-Fluoro-5-(hydroxymethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Addition of the Hydroxymethyl Group: This step can involve hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylate group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Formation of benzyl 3-fluoro-5-formylpiperidine-1-carboxylate or benzyl 3-fluoro-5-carboxypiperidine-1-carboxylate.
Reduction: Formation of benzyl 3-fluoro-5-(hydroxymethyl)piperidine-1-ol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-Fluoro-5-(hydroxymethyl)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and other diseases.
Industry: The compound can be used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new products with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of benzyl 3-Fluoro-5-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. The benzyl group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes. These combined features enable the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
- Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate
- Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
- tert-butyl (3R,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Comparison: Benzyl 3-Fluoro-5-(hydroxymethyl)piperidine-1-carboxylate is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and research.
Properties
IUPAC Name |
benzyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c15-13-6-12(9-17)7-16(8-13)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUFGYBYCICBDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1F)C(=O)OCC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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